[1,4]Oxazepan-(5E)-ylideneamine
Description
[1,4]Oxazepan-(5E)-ylideneamine is a heterocyclic organic compound featuring a seven-membered oxazepane ring with an ylideneamine functional group. The (5E)-isomer likely shares similar electronic and steric properties but differs in the position of the imine group, which may influence its biological activity and binding interactions.
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2,3,6,7-tetrahydro-1,4-oxazepin-5-amine |
InChI |
InChI=1S/C5H10N2O/c6-5-1-3-8-4-2-7-5/h1-4H2,(H2,6,7) |
InChI Key |
IJBIVIJNRYYPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN=C1N |
Origin of Product |
United States |
Preparation Methods
The synthesis of [1,4]Oxazepan-(5E)-ylideneamine can be achieved through several routes. One common method involves the use of N-acylated-4-piperidones, which undergo a Baeyer–Villiger oxidation reaction to produce N-acylated-1,4-oxazepan-7-one monomers . These monomers can then be polymerized using organocatalytic ring-opening polymerization (ROP) techniques. The reaction is typically conducted in dichloromethane (CH2Cl2) at room temperature with benzyl alcohol as an initiator and a binary organocatalytic system consisting of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and thiourea (TU) .
Chemical Reactions Analysis
[1,4]Oxazepan-(5E)-ylideneamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. For example, the compound can be oxidized using hydrogen peroxide or other peroxides, leading to the formation of N-acylated-1,4-oxazepan-7-ones . Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to produce the corresponding amines . Substitution reactions often involve nucleophiles such as amines or alcohols, resulting in the formation of substituted oxazepane derivatives .
Scientific Research Applications
[1,4]Oxazepan-(5E)-ylideneamine has several scientific research applications. In polymer science, it is used as a monomer for the synthesis of poly(ester amide)s (PEAs) through organocatalytic ring-opening polymerization . These PEAs are biodegradable and can serve as alternatives to conventional poly(2-oxazoline)s . In medicinal chemistry, derivatives of this compound are being explored for their potential as MDM2 inhibitors, which could have applications in cancer therapy . Additionally, the compound’s unique structure makes it a valuable building block for the synthesis of various heterocyclic compounds used in drug discovery and development .
Mechanism of Action
The mechanism of action of [1,4]Oxazepan-(5E)-ylideneamine involves its interaction with specific molecular targets and pathways. For example, in polymerization reactions, the compound acts as a monomer that undergoes ring-opening polymerization to form long polymer chains . In medicinal applications, derivatives of the compound may inhibit specific enzymes or proteins, such as MDM2, by binding to their active sites and preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being used.
Comparison with Similar Compounds
Key Observations :
- Oxazolidine derivatives (e.g., (4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine, IC₅₀ = 56 nM) outperform oxazepane/thiazepane analogues, likely due to their rigid five-membered ring enhancing binding precision .
- Thiazepane derivatives generally exhibit higher potency than oxazepanes, underscoring sulfur’s role in optimizing inhibitor-enzyme interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
